molecular formula C7H3ClN2O2 B1583667 4-Chloro-2-nitrobenzonitrile CAS No. 34662-32-3

4-Chloro-2-nitrobenzonitrile

Cat. No.: B1583667
CAS No.: 34662-32-3
M. Wt: 182.56 g/mol
InChI Key: OZKOAADVLVCNFO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a nitro group attached to the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-nitrobenzonitrile is the respiratory system . This compound may interact with components of the respiratory system, leading to changes in its function.

Mode of Action

The exact mode of action of This compound It’s known that nitrobenzonitriles can undergo reduction reactions, which may lead to the formation of other compounds . These new compounds could potentially interact with biological targets, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by This compound It’s known that nitrobenzonitriles can be involved in the production of azo dyes . Azo dyes are a type of synthetic dye used for coloring a variety of materials. The production of these dyes involves a series of chemical reactions, which could potentially be affected by the presence of This compound .

Pharmacokinetics

The pharmacokinetics of This compound It’s known that this compound has a high gastrointestinal absorption and is considered to be bbb permeant . These properties suggest that This compound could potentially be absorbed into the body and distributed to various tissues, including the brain.

Result of Action

The molecular and cellular effects of This compound Given its potential interaction with the respiratory system , it’s possible that this compound could lead to changes in respiratory function.

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, this compound should be handled in a well-ventilated place to minimize exposure and potential harm . Additionally, it’s recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. The reaction is typically carried out in an inert solvent, such as toluene, at elevated temperatures (140°C to 240°C). The resulting mixture is then cooled, and the desired product is isolated by filtration and washing with carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of 2,5-dichloronitrobenzene as a starting material is preferred due to its commercial availability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents, and sometimes a base to facilitate the reaction.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-nitrobenzonitrile is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: In the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzonitrile
  • 2-Nitrobenzonitrile
  • 4-Chloro-2-nitrobenzoic acid
  • 4-Nitrobenzonitrile

Comparison: 4-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 4-chloro-3-nitrobenzonitrile has the nitro group in a different position, which can lead to different reactivity patterns and applications .

Properties

IUPAC Name

4-chloro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKOAADVLVCNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188220
Record name 4-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34662-32-3
Record name 4-Chloro-2-nitrobenzonitrile
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Record name 4-Chloro-2-nitrobenzonitrile
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Record name 4-Chloro-2-nitrobenzonitrile
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Record name 4-chloro-2-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 7.7 g (0.040 mol) of 2,5-dichloronitrobenzene and 4.0 g (0.044 mol) of copper (I) cyanide in 4.0 ml (0.05 mol) of N,N-dimethylformamide was refluxed for 3.5 hours. The reaction mixture was poured slowly into 39 ml (0.40 mol) of ethyl acetate and followed by stirring for 10 hours at room temperature. The precipitate was filtered and washed with 3 ml of ethyl acetate. After concentration of the combined filtrate, the residue gave 4.6 g (63.0%) of 4-chloro-2-nitrobenzonitrile purified by the procedure of Example 1.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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